molecular formula C28H23N3O4S B3479753 3-(FURAN-2-AMIDO)-4-(METHOXYMETHYL)-6-METHYL-N,N-DIPHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

3-(FURAN-2-AMIDO)-4-(METHOXYMETHYL)-6-METHYL-N,N-DIPHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B3479753
M. Wt: 497.6 g/mol
InChI Key: PMJCJRWMFRSXIP-UHFFFAOYSA-N
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Description

3-(FURAN-2-AMIDO)-4-(METHOXYMETHYL)-6-METHYL-N,N-DIPHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(FURAN-2-AMIDO)-4-(METHOXYMETHYL)-6-METHYL-N,N-DIPHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactionsEach step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(FURAN-2-AMIDO)-4-(METHOXYMETHYL)-6-METHYL-N,N-DIPHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile or electrophile used .

Mechanism of Action

The mechanism of action of 3-(FURAN-2-AMIDO)-4-(METHOXYMETHYL)-6-METHYL-N,N-DIPHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to particular enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-b]pyridine derivatives and furan-containing molecules. Examples include:

Uniqueness

What sets 3-(FURAN-2-AMIDO)-4-(METHOXYMETHYL)-6-METHYL-N,N-DIPHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE apart is its combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

3-(furan-2-carbonylamino)-4-(methoxymethyl)-6-methyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O4S/c1-18-16-19(17-34-2)23-24(30-26(32)22-14-9-15-35-22)25(36-27(23)29-18)28(33)31(20-10-5-3-6-11-20)21-12-7-4-8-13-21/h3-16H,17H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJCJRWMFRSXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CO5)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(FURAN-2-AMIDO)-4-(METHOXYMETHYL)-6-METHYL-N,N-DIPHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 2
3-(FURAN-2-AMIDO)-4-(METHOXYMETHYL)-6-METHYL-N,N-DIPHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-(FURAN-2-AMIDO)-4-(METHOXYMETHYL)-6-METHYL-N,N-DIPHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-(FURAN-2-AMIDO)-4-(METHOXYMETHYL)-6-METHYL-N,N-DIPHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-(FURAN-2-AMIDO)-4-(METHOXYMETHYL)-6-METHYL-N,N-DIPHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 6
3-(FURAN-2-AMIDO)-4-(METHOXYMETHYL)-6-METHYL-N,N-DIPHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

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